molecular formula C14H17NO2 B15067281 Methyl 2-(tert-butyl)-1H-indole-3-carboxylate CAS No. 773875-68-6

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate

Cat. No.: B15067281
CAS No.: 773875-68-6
M. Wt: 231.29 g/mol
InChI Key: VLYJEBKNWXARNL-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate is a valuable indole derivative designed for research and development in organic synthesis and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and this compound, featuring a tert-butyl group at the 2-position and a methyl ester at the 3-position, serves as a versatile building block for the construction of more complex molecules. The structure of this compound is closely related to indole-2-carboxylic acid derivatives, which have been identified as key pharmacophores in the development of potent and selective antagonists for inflammatory targets such as the CysLT1 receptor . The carboxylic acid group at the indole-2-position is a common feature of these receptor ligands, mimicking the acidic moiety of native ligands . The methyl ester in this compound acts as a protected form of this carboxylic acid, allowing for greater flexibility in synthetic routes and later-stage hydrolysis to the active acid form. Furthermore, the tert-butyl group provides significant steric bulk and lipophilicity, which can be crucial for optimizing a compound's binding affinity and metabolic stability within a biological target. In synthetic chemistry, this ester can undergo various transformations typical of indole systems and carboxylate esters. It may be used in reactions such as Vilsmeier-Haack formylation , hydrolysis to the corresponding acid , or Horner-Wadsworth-Emmons reactions to create α,β-unsaturated systems for further derivatization . Please note: This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

773875-68-6

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 2-tert-butyl-1H-indole-3-carboxylate

InChI

InChI=1S/C14H17NO2/c1-14(2,3)12-11(13(16)17-4)9-7-5-6-8-10(9)15-12/h5-8,15H,1-4H3

InChI Key

VLYJEBKNWXARNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tert-butyl)-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxylic acid group at the third position of the indole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reducing the ester group.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues in the 2-Substituted Indole-3-carboxylate Family

Several structurally related compounds have been synthesized and characterized, differing in substituents at the 2- and 3-positions of the indole ring (Table 1).

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Yield (%) Key Features Reference
Methyl 2-(tert-butyl)-1H-indole-3-carboxylate 2-tert-butyl, 3-methyl ester 34 Steric hindrance from tert-butyl; potential for hydrogen bonding
Ethyl 2-(2-methylallyloxy)-1H-indole-3-carboxylate (3d) 2-allyloxy, 3-ethyl ester 47 Higher yield due to less steric bulk; allyloxy group enables reactivity
Benzyl 2-(2-methylallyloxy)-1H-indole-3-carboxylate (3e) 2-allyloxy, 3-benzyl ester 45 Benzyl ester enhances lipophilicity; lower yield vs. ethyl analog
tert-Butyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (5) 2-methyl, 5-hydroxy, 3-tert-butyl ester 74 Hydroxy group enables hydrogen bonding; tert-butyl stabilizes crystal packing
Methyl 1-methyl-1H-indole-3-carboxylate 1-methyl, 3-methyl ester N/A Planar indole core; weak C–H⋯O interactions stabilize crystal structure

Physicochemical and Crystallographic Properties

  • Crystal Packing : this compound’s tert-butyl group disrupts coplanarity, reducing π-π stacking interactions compared to Methyl 1-methyl-1H-indole-3-carboxylate, which exhibits a planar indole core with intermolecular C–H⋯O bonds .
  • Hydrogen Bonding: tert-Butyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (5) forms stronger hydrogen bonds via its 5-hydroxy group, enhancing thermal stability relative to non-hydroxylated analogs .

Biological Activity

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects, supported by research findings and data.

1. Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a methyl ester functional group and a tert-butyl substituent. The molecular formula is C13H15NC_{13}H_{15}N with a molecular weight of approximately 201.27 g/mol. The synthesis typically involves the reaction of indole derivatives with tert-butyl esters, allowing for the introduction of the tert-butyl group at the 2-position.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound has been shown to bind to specific receptors involved in cell signaling pathways, including those related to apoptosis and immune responses.
  • Enzyme Modulation : It may act as a modulator of enzymes such as cytochrome P450, which are essential for drug metabolism, influencing the pharmacokinetics of other therapeutic agents.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Against Bacteria : It has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 1 μg/mL . This is particularly relevant given the rising issue of antibiotic resistance.
  • Antifungal Properties : The compound also shows moderate antifungal activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 μg/mL .

3.2 Antiviral Activity

This compound has been investigated for its antiviral potential:

  • Influenza A Virus : In vitro studies have shown that derivatives of indole carboxylates exhibit inhibitory effects on influenza A virus, suggesting that similar compounds may also hold promise in antiviral applications.

3.3 Anticancer Activity

The compound has shown potential in cancer research:

  • Cell Growth Inhibition : Studies have reported that this compound can preferentially suppress the growth of rapidly dividing cancer cells, such as A549 lung cancer cells . This suggests its potential use as an anticancer agent.

4. Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl Indole-3-carboxylateMethyl group at position 3Lacks tert-butyl substituent
Tert-butyl Indole-1-carboxylic acidTert-butyl at position 1Different functional group impacts reactivity
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateAmino group at position 6Exhibits different biological activities

5. Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Study on Antibacterial Activity : A recent investigation found that this compound effectively inhibited the growth of MRSA and other resistant strains, indicating its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assays : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, suggesting further exploration in oncological applications is warranted .

Q & A

Q. Q1. What synthetic routes are reported for Methyl 2-(tert-butyl)-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and protecting group strategies. For example, tert-butyl groups are introduced using tert-butyl carbamate intermediates, as seen in the synthesis of analogous indole derivatives (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate) through reactions with nitro-pyrimidine precursors . Key optimizations include:

  • Temperature control : Refluxing in THF/EtOH with NaHCO₃ to minimize side reactions .
  • Catalyst selection : Fe powder with NH₄Cl for nitro-group reduction .
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradients) to isolate intermediates .

Q. Q2. Which analytical methods are critical for confirming the structure and purity of this compound?

  • Mass spectrometry (MS) : ESI+ mode to confirm molecular ion peaks (e.g., m/z 386 [M+H]⁺ in related compounds) .
  • NMR spectroscopy : ¹H and ¹³C NMR to verify tert-butyl (δ ~1.3 ppm) and methyl ester (δ ~3.8 ppm) groups, with cross-validation via DEPT and COSY experiments .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated for methyl 1-methyl-1H-indole-3-carboxylate (orthorhombic Pbcm space group, a=0.50 Å, b=0.24 Å, c=0.17 Å) .

Advanced Methodological Challenges

Q. Q3. How can regioselectivity issues during indole functionalization be addressed in the synthesis of this compound?

Regioselective substitution at the indole C2 position is challenging due to competing reactivity at C3. Strategies include:

  • Steric directing groups : The tert-butyl group at C2 directs electrophiles to the less hindered C3 position .
  • Protecting group tactics : Boc (tert-butoxycarbonyl) protection of amines to prevent undesired cyclization .
  • Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor desired intermediates .

Q. Q4. What computational tools are recommended for predicting the reactivity and stability of this compound?

  • Density Functional Theory (DFT) : To model reaction pathways (e.g., Fukui indices for electrophilic attack sites) .
  • Molecular dynamics simulations : For assessing solubility and aggregation behavior in solvents like DMSO or acetonitrile .
  • SHELX software : For refining crystallographic data and validating bond angles/distances (e.g., SHELXL2014 for X-ray refinement) .

Structural and Mechanistic Analysis

Q. Q5. How does the tert-butyl substituent influence the electronic properties of the indole core?

The tert-butyl group is a strong electron-donating substituent, which:

  • Increases electron density at the indole C2 position, enhancing nucleophilic aromatic substitution (SNAr) reactivity .
  • Stabilizes radical intermediates during photochemical or oxidative reactions, as observed in related spirocyclic compounds .
  • Reduces π-stacking interactions , improving solubility in non-polar solvents .

Q. Q6. What are the limitations of X-ray crystallography in characterizing this compound?

  • Crystal growth challenges : The compound’s low melting point (~250°C) and hygroscopicity complicate single-crystal formation .
  • Disorder in tert-butyl groups : Requires high-resolution data (≤0.8 Å) and restrained refinement in SHELXL to model rotational disorder .
  • Hydrogen atom positioning : H-atoms are often constrained using riding models, introducing minor errors in bond length/angle calculations .

Bioactivity and Applications

Q. Q7. How can this compound serve as a precursor for bioactive molecules?

  • Enzyme inhibition studies : The indole-3-carboxylate scaffold is a known pharmacophore for arginine methyltransferase inhibitors (e.g., IC₅₀ values <10 µM in coactivator-associated arginine methyltransferase 1 assays) .
  • Prodrug development : Hydrolysis of the methyl ester in vivo generates carboxylic acid derivatives with enhanced bioavailability .

Q. Q8. What in vitro assays are suitable for evaluating the compound’s metabolic stability?

  • Microsomal stability assays : Incubation with liver microsomes (human/rat) and LC-MS analysis to measure half-life (t₁/₂) .
  • CYP450 inhibition screening : Fluorescent probes to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Data Contradictions and Validation

Q. Q9. How should researchers resolve discrepancies in reported melting points or spectral data?

  • Reproducibility checks : Compare data across multiple batches synthesized under identical conditions .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., de-esterified acids or tert-butyl cleavage products) .
  • Cross-lab validation : Collaborate with independent labs to verify crystallographic parameters (e.g., CCDC deposition for methyl 1-methyl-1H-indole-3-carboxylate) .

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